(3,6-Difluoro-2-hydroxyphenyl)boronic acid
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Overview
Description
(3,6-Difluoro-2-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with a boronic acid functional group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
The synthesis of (3,6-Difluoro-2-hydroxyphenyl)boronic acid typically involves the following steps:
Synthetic Routes: One common method involves the borylation of a difluorophenol precursor using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Reaction Conditions: The reaction conditions for the synthesis of this compound generally include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran (THF), and a palladium catalyst such as Pd(dppf)Cl2.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
(3,6-Difluoro-2-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones under specific conditions.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3,6-Difluoro-2-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,6-Difluoro-2-hydroxyphenyl)boronic acid involves its ability to form stable complexes with various molecules:
Comparison with Similar Compounds
(3,6-Difluoro-2-hydroxyphenyl)boronic acid can be compared with other similar compounds, such as:
(3,4-Difluoro-2-hydroxyphenyl)boronic acid: This compound has a similar structure but with fluorine atoms at different positions, which can affect its reactivity and applications.
(2,6-Difluorophenyl)boronic acid: Lacking the hydroxyl group, this compound exhibits different chemical properties and is used in different types of reactions.
(3-Formylphenyl)boronic acid: The presence of a formyl group instead of a hydroxyl group significantly alters its reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C6H5BF2O3 |
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Molecular Weight |
173.91 g/mol |
IUPAC Name |
(3,6-difluoro-2-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C6H5BF2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10-12H |
InChI Key |
YIUHXCCNEYNDNI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1O)F)F)(O)O |
Origin of Product |
United States |
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